molecular formula C5H10N2O2 B2379937 (2R)-morpholine-2-carboxamide CAS No. 1593553-12-8

(2R)-morpholine-2-carboxamide

Cat. No.: B2379937
CAS No.: 1593553-12-8
M. Wt: 130.147
InChI Key: LSNOAQQZECGQNS-SCSAIBSYSA-N
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Description

(2R)-morpholine-2-carboxamide is a chiral compound with a morpholine ring and a carboxamide functional group

Scientific Research Applications

(2R)-morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-morpholine-2-carboxamide typically involves the reaction of morpholine with a suitable carboxylating agent under controlled conditions. One common method is the reaction of morpholine with phosgene or its derivatives, followed by the introduction of an amine group to form the carboxamide. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2R)-morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized morpholine derivatives, reduced carboxamide compounds, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (2R)-morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound-enzyme complex and alter the enzyme’s activity.

Comparison with Similar Compounds

(2R)-morpholine-2-carboxamide can be compared with other similar compounds, such as:

    (2S)-morpholine-2-carboxamide: The enantiomer of this compound, which may exhibit different biological activities due to its distinct stereochemistry.

    Morpholine-4-carboxamide: A structural isomer with the carboxamide group at a different position on the morpholine ring, leading to different chemical and biological properties.

    N-methylmorpholine-2-carboxamide: A derivative with a methyl group on the nitrogen atom, which can affect its reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-morpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNOAQQZECGQNS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593553-12-8
Record name (2R)-morpholine-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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